molecular formula C11H13N B8334512 6-Ethyl-1-methylindole CAS No. 202584-27-8

6-Ethyl-1-methylindole

Cat. No.: B8334512
CAS No.: 202584-27-8
M. Wt: 159.23 g/mol
InChI Key: SXWYFDLLTSUSDI-UHFFFAOYSA-N
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Description

6-Ethyl-1-methylindole is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent research indicates that indole derivatives, including 6-ethyl-1-methylindole, exhibit antimicrobial properties. A study evaluated various indole derivatives against pathogenic bacteria, demonstrating mild to moderate activity against several strains . This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties
Another area of interest is the anti-inflammatory effects of compounds related to this compound. A derivative was tested for its ability to inhibit inflammatory cytokines such as IL-6 and IL-8. Results showed significant inhibition of these cytokines, indicating that such compounds could be developed for treating inflammatory diseases . The structure-activity relationship studies highlighted that modifications in the indole structure can enhance anti-inflammatory efficacy.

Material Science

Synthesis of Functional Materials
Indoles are known for their role in synthesizing various functional materials. The structural characteristics of this compound make it a suitable precursor for creating novel polymers and nanomaterials. For example, the compound can be utilized in the synthesis of conductive polymers due to its electronic properties .

Agricultural Chemistry

Pesticide Development
Research has shown that indole derivatives can be effective in pest control. The application of this compound in developing new pesticides could leverage its biological activity against pests while minimizing environmental impact. Studies have suggested that incorporating indole structures into pesticide formulations can enhance their effectiveness and specificity .

Data Summary

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial activity against pathogenic bacteria
Anti-inflammatory effects inhibiting IL-6 and IL-8
Material SciencePotential for synthesizing conductive polymers
Agricultural ChemistryEffective in developing new pesticides

Case Studies

  • Antimicrobial Study : A group investigated the antimicrobial properties of various indole derivatives, including this compound. They found that certain modifications could enhance activity against specific bacterial strains, opening pathways for new antibiotic development.
  • Anti-inflammatory Research : Another study focused on a derivative of this compound and its effect on inflammatory cytokines in vitro. The results indicated significant potential for treating conditions characterized by chronic inflammation, such as arthritis.
  • Pesticide Development : Research into the agricultural applications of indoles led to the formulation of a new pesticide based on this compound. Field tests showed promising results in controlling pest populations while maintaining safety for non-target species.

Properties

CAS No.

202584-27-8

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

6-ethyl-1-methylindole

InChI

InChI=1S/C11H13N/c1-3-9-4-5-10-6-7-12(2)11(10)8-9/h4-8H,3H2,1-2H3

InChI Key

SXWYFDLLTSUSDI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C=CN2C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 0.226 g 1-(1-methyl-1H-indol-6-yl)-ethanone, 1.35 mL of 85% hydrazine hydrate, 0.88 g of potassium hydroxide in 15 mL of diethylene glycol was stirred at 62° C. over night. The reaction mixture was cooled, poured into water and extracted with ethyl acetate. The organic phase was washed with water, dried over magnesium sulfate and concentrated to give 0.200 g of 6-ethyl-1-methylindole as a colorless oil after chromatographic purification on a silica gel column.
Quantity
0.226 g
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reactant
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1.35 mL
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reactant
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0.88 g
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reactant
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Quantity
15 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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